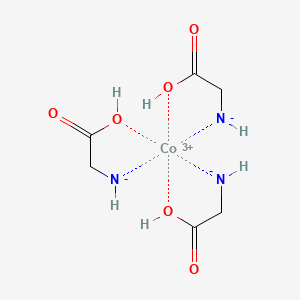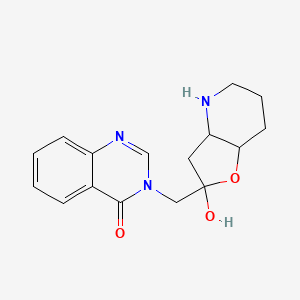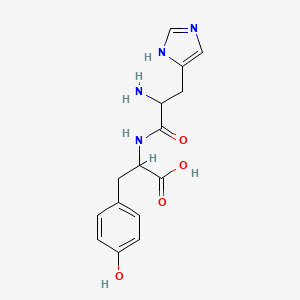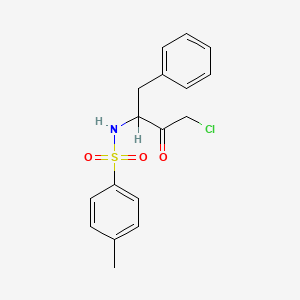
3-庚基吡咯
描述
3-Heptylpyrrole is a chemical compound with the molecular formula C11H19N . It is a liquid at 20°C and has a color that ranges from colorless to brown .
Molecular Structure Analysis
The molecular structure of 3-Heptylpyrrole consists of a pyrrole ring with a heptyl (seven-carbon) side chain . The molecular weight of 3-Heptylpyrrole is 165.28 g/mol .
Physical And Chemical Properties Analysis
3-Heptylpyrrole is a liquid at 20°C . It has a boiling point of 97°C at 4.5 mmHg and a specific gravity of 0.89 at 20/20°C . The refractive index of 3-Heptylpyrrole is 1.48 .
科学研究应用
生物医学应用
3-庚基吡咯由于其结构与吡咯类似,在生物医学应用方面可能具有潜力。 基于吡咯的化合物以其生物相容性而闻名,并已应用于药物递送系统、组织工程以及作为细胞生长的支架 。3-庚基吡咯中疏水性的庚基链可以用来改变溶解度和与生物膜的相互作用,这可能导致在靶向药物递送或作为生物传感器组件方面的新的应用。
储能
可以研究像 3-庚基吡咯这样的化合物在储能装置中的电化学性质。 聚吡咯是一种相关化合物,因其优异的电导率和可逆的氧化还原性质而被广泛研究用于超级电容器和电池 。庚基侧链可能会影响吡咯单元的聚合,可能导致具有独特储能能力的新型聚合物。
传感器技术
吡咯部分是开发各种传感器的关键组成部分。通过将 3-庚基吡咯整合到传感器设计中,研究人员可以开发新型的气体传感器或生物传感器。 这些传感器对特定有机化合物或生物标志物可能特别敏感,这使得它们在环境监测或医疗诊断中很有用 .
吸附和杂质去除
3-庚基吡咯可以功能化到表面或聚合物上,以创造具有特定吸附性能的材料。此类材料可用于去除水或空气中的杂质。 长的庚基链可能会提供额外的疏水相互作用,增强材料捕获有机污染物的能力 .
电磁屏蔽
含有吡咯环的材料,如聚吡咯,因其电磁干扰 (EMI) 屏蔽性能而被探索。 3-庚基吡咯可用于合成新的复合材料,提供改善的 EMI 屏蔽效力,这在保护电子设备免受不必要的电磁辐射方面可能有用 .
耐腐蚀性
将 3-庚基吡咯整合到涂层中可以导致耐腐蚀材料的开发。这些材料可以保护金属和合金免受降解,尤其是在恶劣的环境条件下。 创建此类保护层的潜力对于延长基础设施的使用寿命和降低维护成本将是重大的 .
安全和危害
3-Heptylpyrrole is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
属性
IUPAC Name |
3-heptyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAZQHUSHSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293106 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878-11-5 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural properties of 3-Heptylpyrrole and how is it used in polymer synthesis?
A1: 3-Heptylpyrrole is an alkyl-substituted pyrrole monomer. While its exact molecular formula and weight weren't provided in the abstracts, it serves as a building block for synthesizing π-conjugated polymers. In the research, it's utilized in its N-protected form, specifically as 3-heptyl-N-(t-butoxycarbonyl)pyrrole (3-Hep; N-BOC) []. This monomer undergoes organometallic polycondensation to create poly(3-heptyl-N-(t-butoxycarbonyl)pyrrole-2,5-diyl), abbreviated as PPr(3-Hep; N-BOC) []. This polymerization leverages the reactivity of the 2- and 5- positions of the pyrrole ring for polymerization.
Q2: Can the N-protecting group be removed from the synthesized polymer, and what is the significance of this process?
A2: Yes, the t-butoxycarbonyl (BOC) group in PPr(3-Hep; N-BOC) can be thermally removed at 185°C. This deprotection yields poly(3-heptylpyrrole) []. This step is crucial as it reveals the free nitrogen on the pyrrole ring, which can contribute to the polymer's electronic properties and potential applications. This free nitrogen can participate in interactions like hydrogen bonding or coordination, influencing the polymer's overall properties and potential for further modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)




![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)


